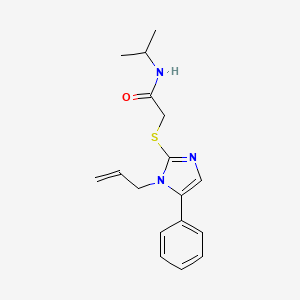

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Description

2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic organic compound featuring a central 1H-imidazole core substituted with an allyl group at the 1-position, a phenyl group at the 5-position, and a thioether-linked acetamide moiety at the 2-position. The compound’s synthesis likely involves multi-step reactions, including cyclization, alkylation, and thioether formation, as seen in related compounds .

Properties

IUPAC Name |

2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-4-10-20-15(14-8-6-5-7-9-14)11-18-17(20)22-12-16(21)19-13(2)3/h4-9,11,13H,1,10,12H2,2-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYOFOWJTZHEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1CC=C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves the reaction of 1-allyl-5-phenyl-1H-imidazole-2-thiol with N-isopropylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

Substitution: Halides, amines; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at ambient or elevated temperatures.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infections and cancer.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Insights: X-ray crystallography of related compounds (e.g., 5a in ) confirmed monoclinic packing (space group P2₁/c), suggesting similar crystalline behavior for the target compound .

- Activity Gaps: No direct pesticidal data exist for the target compound; predictions rely on structural analogs.

- Computational Support : Molecular docking (e.g., and ) highlights the importance of the thioether linkage and acetamide carbonyl for target binding .

Biological Activity

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide, identified by its CAS number 1207025-50-0, is a synthetic compound belonging to the imidazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest various interactions with biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is C₁₇H₂₁N₃OS, with a molecular weight of approximately 315.4 g/mol. The compound contains an imidazole ring, an allyl group, and a thioether linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁N₃OS |

| Molecular Weight | 315.4 g/mol |

| CAS Number | 1207025-50-0 |

Biological Activity

Research indicates that 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

2. Anticancer Properties

Similar compounds within the imidazole class have been reported to exhibit anticancer effects. Preliminary studies suggest that 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

3. Enzyme Inhibition

The compound has been associated with the inhibition of specific enzymes, including cytochrome P450 enzymes. This inhibition can affect drug metabolism and has implications for pharmacokinetics and drug interactions.

Case Studies

Several case studies have explored the biological activity of related imidazole compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of imidazole derivatives showed that compounds with thioether linkages exhibited enhanced activity against resistant bacterial strains compared to their non-thioether counterparts.

Case Study 2: Anticancer Mechanisms

In vitro studies on cancer cell lines indicated that certain imidazole derivatives induced apoptosis through the activation of caspase pathways. This suggests potential therapeutic applications in oncology.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide:

- Mechanism of Action : The compound's interaction with biological targets is primarily mediated through binding to specific receptors and enzymes, leading to modulation of their activity.

- Structure–Activity Relationship (SAR) : Variations in the chemical structure, such as substitutions on the imidazole ring or modifications in the thioether group, significantly influence the biological activity of this class of compounds.

- Potential in Drug Development : The promising biological activities observed warrant further investigation into the pharmacological profiles and therapeutic potential of this compound in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.